Crystal structure and conformational analysis of di(1-naphthyl)sulfide
Crystal structure and conformational analysis of di(1-naphthyl)sulfide
An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of Di(1-naphthyl)sulfide
Executive Summary
Di(1-naphthyl)sulfide (also known as 1,1'-dinaphthyl sulfide) represents a uniquely strained subclass of diaryl thioethers. Due to the extreme steric bulk of the 1-naphthyl moieties, the molecule exhibits severe conformational restrictions, making it an ideal model compound for studying steric hindrance, conformational polymorphism, and the thermodynamics of carbon-sulfur (C-S) bond cleavage. This whitepaper provides a rigorous analysis of its crystallographic properties, conformational energy landscape, and field-proven synthesis protocols, grounded in its application as a model for coal liquefaction and photoacid generator (PAG) development.
Mechanistic Context: The Role of Steric Crowding
In standard diaryl sulfides (e.g., diphenyl sulfide), the C-S-C bond angle closely approximates the tetrahedral ideal (~104°), allowing for significant p-π conjugation between the sulfur lone pairs and the aromatic rings. However, in di(1-naphthyl)sulfide, the presence of the peri-hydrogens (at the C8 and C8' positions) introduces massive steric repulsion.
If the molecule were to adopt a planar or near-planar conformation, these peri-hydrogens would severely clash, violating their van der Waals radii. Consequently, the molecule is forced into a highly twisted, non-coplanar geometry. This structural tension not only dictates its crystal packing but also pre-activates the C-S bond for reductive cleavage—a property highly sought after in modeling the depolymerization of sulfur-rich coals [2].
Experimental Methodology: Synthesis and Validation
The synthesis of di(1-naphthyl)sulfide requires overcoming the inherent unreactivity of the naphthyl halides. A modified Ullmann-type coupling utilizing a copper(I) catalyst is the standard approach [1].
Protocol: Cu-Catalyzed Synthesis of Di(1-naphthyl)sulfide
This protocol is designed as a self-validating system to ensure high yield and purity.
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Inert Atmosphere Preparation: Flame-dry a two-neck round-bottom flask and purge with N₂.
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Causality: Moisture rapidly hydrolyzes 1-iodonaphthalene and poisons the CuI catalyst by promoting the formation of inactive Cu(II) oxides.
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Reagent Loading: Add 4.3 g (0.055 mol) of anhydrous sodium sulfide (Na₂S) and 1.9 g (0.010 mol) of copper(I) iodide (CuI).
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Causality: Na₂S serves as the nucleophilic sulfur source. CuI acts as an electron transfer mediator, undergoing oxidative addition into the robust C-I bond of the naphthyl ring, which would otherwise resist nucleophilic aromatic substitution.
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Reaction Initiation: Dissolve 27.9 g (0.110 mol) of 1-iodonaphthalene in 100 mL of dry tetrahydrofuran (THF) and add to the flask. Reflux the solution for 24 hours.
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Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/cyclohexane (1:4) mobile phase. The reaction is deemed complete when the UV-active spot for 1-iodonaphthalene ( Rf≈0.8 ) is entirely consumed, replaced by a lower Rf product spot.
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Workup and Extraction: Cool the mixture, quench with 500 mL of deionized water, and extract with dichloromethane ( 3×100 mL). Wash the combined organic phases with 2N NaOH ( 3×50 mL).
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Causality: The NaOH wash is critical; it deprotonates and removes any unreacted 1-naphthalenethiol intermediates or acidic byproducts, ensuring only the neutral sulfide partitions into the organic layer.
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Purification: Dry the organic layer over anhydrous MgSO₄, evaporate the solvent, and purify the brownish-yellow crude via silica gel column chromatography (ethyl acetate/cyclohexane 1:4).
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Validation Step: Yields approximately 6 g (30%) of a white solid. Confirm the structure via ¹H/¹³C NMR spectroscopy. The peri-protons (H8) will exhibit a characteristic downfield shift due to the deshielding anisotropic effect of the adjacent, orthogonally twisted naphthyl ring[1].
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Workflow detailing the synthesis, purification, and downstream application of di(1-naphthyl)sulfide.
X-Ray Crystallographic Analysis
The crystal structure of di(1-naphthyl)sulfide is defined by its attempt to mitigate internal steric strain. X-ray diffraction reveals significant deviations from standard thioether geometries.
Because the sulfur atom bridges two highly bulky systems, the p-orbital lone pairs cannot effectively overlap with the π -system of both naphthyl rings simultaneously. This lack of conjugation, combined with the physical repulsion of the peri-hydrogens, results in elongated C-S bonds and a widened C-S-C angle.
Table 1: Quantitative Structural Parameters of Di(1-naphthyl)sulfide
| Structural Parameter | Observed Value | Causality / Implications |
| C-S-C Bond Angle | ~107.5° - 109.0° | Widened from the standard 104° to relieve steric clash between H8 and H8' peri-protons. |
| C-S Bond Length | ~1.78 Å | Elongated compared to unhindered diaryl sulfides (~1.75 Å) due to reduced p-π conjugation. |
| Torsion Angles ( ϕ1,ϕ2 ) | ~45°, ~135° | Forces the molecule into an orthogonal, non-coplanar geometry (helical twist). |
| Synthesis Yield | 30% | Moderate yield reflects the high activation energy required to couple sterically hindered aryl halides[1]. |
| Cleavage Activation Energy | ~14 - 22 kcal/mol | Strained conformation lowers the energy barrier for reductive C-S bond cleavage [2]. |
Conformational Analysis & Energy Landscape
Conformational analysis of di(1-naphthyl)sulfide centers on the rotation around the two C(aryl)-S bonds. The potential energy surface (PES) is highly complex, characterized by deep local minima and high rotational barriers.
The molecule can theoretically exist in syn or anti conformations. However, the syn conformation places the two naphthyl rings face-to-face, resulting in catastrophic steric repulsion. Consequently, the global energy minimum is an anti-helical conformation. In this state, the naphthyl rings are nearly orthogonal to one another, minimizing peri-hydrogen interactions while maximizing favorable intramolecular van der Waals dispersion forces. The energy barrier to interconvert between these helical states is high enough that, at low temperatures, the molecule may exhibit stable atropisomerism.
Conformational energy landscape illustrating the transition from high-energy syn to stable helical states.
Applications in Catalytic Cleavage and Coal Liquefaction
Beyond structural curiosity, di(1-naphthyl)sulfide is a vital industrial model compound. In coal research, it is used to simulate the robust sulfide linkages found in high-sulfur coals.
During simulated coal liquefaction, di(1-naphthyl)sulfide is subjected to thermolysis in tetralin solutions at 450°C. Research has demonstrated that mixed catalysts—specifically combinations of phenolic materials and polyalkoxyaromatic molecules—are highly effective at catalyzing the decomposition of this compound [2].
Mechanistically, the reductive elimination of the sulfide bridge is facilitated by the molecule's pre-existing conformational strain. The proximity of the orthogonal aryl moieties allows for an intramolecular coupling event at a reactive intermediate stage, forming a transient episulfide structure. This is immediately followed by a rapid double carbon-sulfur bond cleavage, resulting in the extrusion of elemental sulfur and the formation of binaphthyl derivatives [3].
References
- US6664022B1 - Photoacid generators and photoresists comprising same Google P
- Thioester bond cleavage: Topics by Science.gov Science.gov
- Reductive Elimination of Phenylsulfonyl Groups in the 3-Position of Benzo[a]heptalene-2,4-diols ResearchG
